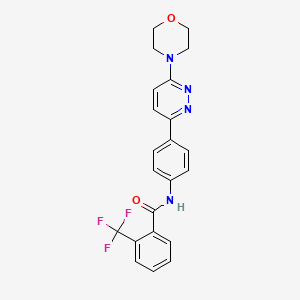

![molecular formula C17H14FN7OS B2503604 N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351633-62-9](/img/structure/B2503604.png)

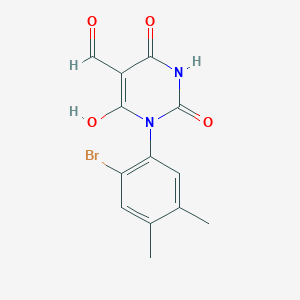

N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide" is a novel molecule that appears to be structurally related to various bioactive molecules with potential anticancer properties. The presence of a tetrazole ring, a fluorobenzo[d]thiazole moiety, and an acetamide group suggests that this compound could interact with biological targets in a manner similar to other compounds within the thiazole and tetrazole families, which have been reported to exhibit significant anticancer activities .

Synthesis Analysis

The synthesis of related thiazole acetamide derivatives typically involves multi-step reactions starting from appropriate precursors. For instance, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives involves the reaction of aminophenyl with thiazol-2-yl acetamide . Similarly, the synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents includes the reaction of chloroacetamide with mercapto derivatives . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, possibly including the use of tetrazole and fluorobenzo[d]thiazole building blocks.

Molecular Structure Analysis

The molecular structure of thiazole acetamide derivatives is characterized by the presence of a thiazole ring attached to an acetamide group. The structural elucidation is often confirmed by spectroscopic methods such as NMR and LC-MS/MS . The compound is expected to have a complex structure due to the presence of multiple aromatic systems and heterocycles, which may influence its binding to biological targets.

Chemical Reactions Analysis

Thiazole acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of amino groups can lead to further derivatization or participate in the formation of hydrogen bonds with biological targets . The fluorine atom in the fluorobenzo[d]thiazole moiety could also affect the molecule's reactivity and its interaction with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect these properties and, consequently, the compound's pharmacokinetic profile. For example, the introduction of a tetrazole ring can enhance the compound's bioavailability and metabolic stability . The fluorine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes .

科学的研究の応用

Antitumor Activity

The synthesis and evaluation of new derivatives, including benzothiazole derivatives bearing different heterocyclic rings, have been investigated for their potential antitumor activities. These studies focus on the antitumor efficacy of these compounds against various human tumor cell lines derived from neoplastic diseases. For instance, some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting their potential as anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Properties

The antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties has revealed promising results against various bacterial strains. These compounds have shown effectiveness in inhibiting the growth of bacteria such as Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri, indicating their potential as antibacterial agents. Furthermore, some derivatives displayed excellent nematicidal activity, suggesting additional applications in agriculture (Lu, Zhou, Wang, & Jin, 2020).

Anti-inflammatory Activity

Research into novel derivatives has also uncovered significant anti-inflammatory activities. For example, certain synthesized compounds have shown notable efficacy in reducing inflammation, indicating their potential utility in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).

Antipsychotic Agents

The exploration of novel chemical structures for antipsychotic medication has led to the development of compounds with unique profiles. These compounds have been found to exhibit antipsychotic-like behavior in animal tests without interacting with dopamine receptors, a common mechanism for many antipsychotics. This research suggests the potential for developing new classes of antipsychotic drugs with different mechanisms of action (Wise et al., 1987).

作用機序

Target of Action

The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazoles have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets of this compound would depend on the exact structure and substituents on the thiazole ring.

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a thiazole ring can interact with their targets through various mechanisms, including inhibition of enzymes, interaction with receptors, or disruption of cell membranes .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Thiazole-containing compounds have been found to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, bacterial and fungal infections, and metabolic diseases .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its specific structure and physicochemical properties. Thiazole-containing compounds generally have good bioavailability due to their planar structure and ability to form hydrogen bonds .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets an enzyme involved in inflammation, its action could result in reduced inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and therefore its ability to interact with its targets .

特性

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[4-(tetrazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN7OS/c1-24(17-21-16-13(18)3-2-4-14(16)27-17)9-15(26)20-11-5-7-12(8-6-11)25-10-19-22-23-25/h2-8,10H,9H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIXTOBMEPLNIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

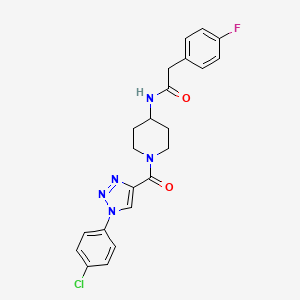

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

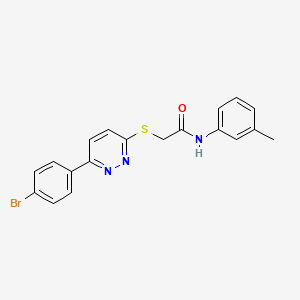

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)

![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)

![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)